Fulicin

Description

Properties

CAS No. |

137182-25-3 |

|---|---|

Molecular Formula |

C32H43N7O8 |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1 |

InChI Key |

NNCPNXNWAQSRCG-CPASSRBFSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

Appearance |

Solid powder |

Other CAS No. |

137182-25-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FNEFV |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

fulicin Phe-Asn-Glu-Phe-Val-NH2 phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Fulicin: A Technical Guide

Abstract

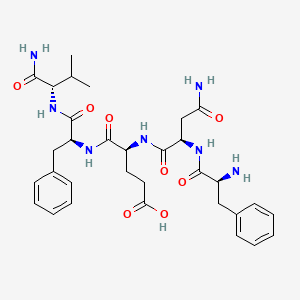

Fulicin, a pioneering discovery in the field of neuropeptides, was the first peptide isolated from a natural source found to contain a D-amino acid residue. This pentapeptide, with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was extracted from the central ganglia of the African giant snail, Achatina fulica.[1] Its discovery challenged the long-held belief that D-amino acids were not utilized in ribosomally synthesized animal peptides. Fulicin exhibits potent biological activity, particularly in modulating muscle contractility, making it a subject of significant interest for researchers in neuroscience and pharmacology. This guide provides an in-depth overview of the discovery, origin, and characterization of fulicin, detailing the experimental protocols used and presenting the available data in a structured format for scientific professionals.

Discovery and Origin

Fulicin was first isolated in 1991 from the central ganglia of the African giant snail, Achatina fulica, from which its name is derived.[1] The research aimed to identify novel bioactive peptides in this mollusc, leading to the purification and characterization of this unique neuropeptide.

Tissue Distribution

The primary source of fulicin is the central nervous system of Achatina fulica. Subsequent studies involving RNA blot analysis have shown that the mRNA transcript for the fulicin precursor is also present in the ventricles and atria of the snail.[2] Furthermore, immunohistochemical studies have revealed dense innervation by fulicin-like immunoreactive neuronal fibers in the vagina and oviduct, suggesting a role in reproductive processes.[3]

| Tissue | Method of Detection | Reference |

| Central Ganglia | Peptide Isolation, RNA Blot Analysis | [1][2] |

| Ventricles | RNA Blot Analysis | [2] |

| Atria | RNA Blot Analysis | [2] |

| Vagina | Immunohistochemistry, Mass Spectrometry | [3] |

| Oviduct | Immunohistochemistry | [3] |

Molecular Characterization

Amino Acid Sequence and Structure

The primary structure of fulicin was determined to be a pentapeptide with the following amino acid sequence: Phe-D-Asn-Glu-Phe-Val-NH2 . A key feature of fulicin is the presence of a D-asparagine residue at the second position, which is critical for its biological activity. The C-terminus of the peptide is amidated.

Fulicin Precursor Gene

The discovery of a D-amino acid in fulicin prompted investigations into its genetic origin. Researchers successfully cloned a 1995-nucleotide cDNA encoding a 357-amino acid fulicin precursor protein from the snail's cerebral and subesophageal ganglia.[2] This precursor contains a single copy of the fulicin sequence.

A significant finding from the cDNA sequence analysis was that the D-Asn residue in fulicin is encoded by the standard L-Asn codon (AAT).[2] This indicates that the conversion from L-Asn to D-Asn is a post-translational modification event, occurring after the ribosomal synthesis of the precursor protein. The precise enzymatic mechanism for this in-chain epimerization remains an area of active research. The precursor protein also contains sequences for at least nine other putative α-amidated neuropeptides.[2]

Biological Activity and Structure-Activity Relationship

Fulicin has been shown to have a potent modulatory effect on various muscles in Achatina fulica.

Effect on Muscle Contraction

Fulicin potentiates the tetanic contraction of the penis retractor muscle at very low concentrations.[1] It also exhibits modulatory actions on the buccal and ventricular muscles.[1] Furthermore, it has a profound excitatory effect on the contractions of the vagina and oviduct.[3]

While the original research did not report a specific EC50 value for the potentiation of the penis retractor muscle, the activity was noted at nanomolar concentrations. For comparative purposes, other molluscan neuropeptides, such as buccalin, have demonstrated EC50 values in the range of 23 to 320 nM for their receptors.

Structure-Activity Studies

The presence of the D-Asn residue at position 2 is crucial for fulicin's high biological activity. Structure-activity relationship studies have demonstrated the following:

| Analogue | Modification | Relative Activity on Penis Retractor Muscle |

| [L-Asn²]-fulicin | Substitution of D-Asn with L-Asn | ~1/3000th of fulicin |

| [D-Ala²]-fulicin | Substitution of D-Asn with D-Ala | No significant reduction |

| [D-Val²]-fulicin | Substitution of D-Asn with D-Val | No significant reduction |

| [D-Phe¹]-fulicin | Introduction of a D-amino acid at position 1 | Markedly reduced |

| [D-Glu³]-fulicin | Introduction of a D-amino acid at position 3 | Markedly reduced |

These findings highlight the stereospecificity at the second position for maintaining high potency.

Experimental Protocols

Purification of Fulicin

The following is a generalized protocol for the purification of fulicin from the ganglia of Achatina fulica, based on the methods described in the original discovery.

-

Homogenization: The collected central ganglia are homogenized in cold acetone containing hydrochloric acid.

-

Acetone Powder Preparation: The homogenate is centrifuged, and the resulting pellet is washed with acetone and dried to yield an acetone powder.

-

Extraction: The acetone powder is extracted with boiling water, followed by centrifugation. The supernatant is then acidified with acetic acid and recentrifuged.

-

Ion-Exchange Chromatography: The clear supernatant is subjected to cation-exchange chromatography on a CM-Sephadex C-25 column.

-

Gel Filtration: The active fractions are then applied to a Sephadex G-15 column for further separation based on size.

-

Reversed-Phase HPLC: The sample is purified through a series of reversed-phase high-performance liquid chromatography (HPLC) steps, typically using C18 and phenyl columns with acetonitrile gradients in the presence of trifluoroacetic acid (TFA). Fractions are monitored for their ability to potentiate muscle contraction.

Amino Acid Sequencing (Edman Degradation)

The amino acid sequence of purified fulicin was determined using an automated gas-phase protein sequencer, which employs the Edman degradation chemistry.

References

- 1. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel cDNA sequence encoding the precursor of the D-amino acid-containing neuropeptide fulicin and multiple alpha-amidated neuropeptides from Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulicin regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fulicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulicin is a novel pentapeptide neuropeptide originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its discovery was significant due to the presence of a D-amino acid residue, a rarity in ribosomally synthesized peptides in animals, which confers unique structural and functional properties. The primary structure of Fulicin has been determined to be Phe-D-Asn-Glu-Phe-Val-NH2 .[1] This guide provides a comprehensive overview of the current understanding of Fulicin's mechanism of action, drawing from available biochemical and physiological data.

Core Biological Activity

The principal and most well-documented biological effect of Fulicin is its potentiation of muscle contraction in Achatina fulica. At very low concentrations, it significantly enhances the tetanic contractions of the penis retractor muscle.[1] Beyond this, Fulicin also exhibits modulatory effects on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons, suggesting a broader role as a neuromodulator within the snail's nervous and muscular systems.[1]

Proposed Mechanism of Action

While the precise receptor and downstream signaling cascade for Fulicin have not been definitively characterized in published literature, a hypothetical mechanism can be proposed based on the well-established principles of neuropeptide signaling, particularly in invertebrates. It is widely accepted that neuropeptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.

Hypothetical Signaling Pathway

It is hypothesized that Fulicin binds to a specific, yet unidentified, GPCR on the surface of snail muscle cells. This binding event is proposed to activate a Gq protein alpha subunit, initiating a cascade of intracellular events. The activated Gq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a primary trigger for muscle contraction.

Structure-Activity Relationship

The unique D-asparagine residue at the second position of Fulicin is crucial for its potent biological activity. Structure-activity relationship studies have demonstrated that substituting this D-amino acid with its L-enantiomer dramatically reduces the peptide's ability to enhance muscle contraction.

| Peptide Analogue | Modification | Relative Activity (%) |

| Fulicin | Phe-D-Asn-Glu-Phe-Val-NH2 | 100 |

| [L-Asn2]-Fulicin | D-Asn at position 2 replaced with L-Asn | ~0.03 |

Table 1: Quantitative analysis of the effect of D-Asn2 substitution on Fulicin activity. The data highlights the critical importance of the D-amino acid at position 2 for the biological function of Fulicin. A reduction in activity to approximately 1/3000th of the original potency is observed with the L-Asn substitution.[2]

Studies have also shown that the presence of glutamic acid at position 3 and the overall pentapeptide structure are essential for Fulicin's activity.[2]

Experimental Protocols

Detailed experimental protocols for the study of Fulicin can be extrapolated from the primary literature. The following outlines the key methodologies employed in its discovery and characterization.

Isolation and Purification of Fulicin

-

Tissue Homogenization: Central ganglia from Achatina fulica are homogenized in an acidic solution (e.g., acetone with hydrochloric acid) to extract peptides and prevent enzymatic degradation.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.

-

Chromatography: The extract is subjected to multiple rounds of high-performance liquid chromatography (HPLC) for purification. A combination of different column chemistries (e.g., reverse-phase C18) and elution gradients is typically used to isolate the peptide of interest.

-

Bioassay-Guided Fractionation: At each stage of purification, fractions are tested for their biological activity using a bioassay, such as the potentiation of contraction in the snail penis retractor muscle, to guide the isolation of the active compound.

Bioassay for Muscle Contraction

The biological activity of Fulicin and its analogues is quantified by measuring their effect on the contractility of the isolated penis retractor muscle of Achatina fulica. The muscle is suspended in a temperature-controlled organ bath containing a physiological saline solution. Contractions are induced by electrical stimulation, and the potentiation of these contractions in the presence of varying concentrations of the peptide is recorded using a force transducer.

Amino Acid Sequencing

The primary structure of purified Fulicin is determined using a combination of Edman degradation and mass spectrometry. This allows for the sequential identification of the amino acid residues and the confirmation of the peptide's mass and post-translational modifications, such as C-terminal amidation.

Conclusion and Future Directions

Fulicin stands as a fascinating example of a D-amino acid-containing neuropeptide with potent physiological effects. Its mechanism of action is centered on the potentiation of muscle contraction, a function critically dependent on its unique stereochemistry. While a hypothetical signaling pathway involving a G-protein coupled receptor provides a plausible framework, the definitive identification and characterization of the Fulicin receptor remain a key area for future research. Elucidating the specific receptor and its downstream signaling components will provide a more complete understanding of Fulicin's role in the physiology of Achatina fulica and could offer insights into the broader significance of D-amino acid-containing peptides in neuromodulation. Further investigation into the pharmacology of Fulicin and its receptor could also pave the way for the development of novel pharmacological tools for studying molluscan physiology.

References

Fulicin: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulicin is a novel neuropeptide first isolated from the central ganglia of the African giant snail, Achatina fulica.[1][2] Its unique primary structure, containing a D-amino acid residue, and its potent biological activity in modulating muscle contraction have made it a subject of interest in neuropeptide research. This technical guide provides a comprehensive overview of the current knowledge on Fulicin's peptide sequence, its structural characteristics, and its physiological role. The document details available quantitative data, outlines experimental protocols for its study, and presents a hypothetical signaling pathway to stimulate further investigation into its mechanism of action.

Peptide Sequence and Core Properties

Fulicin is a pentapeptide with the following amino acid sequence:

Phe-D-Asn-Glu-Phe-Val-NH₂ [1][2]

This sequence is notable for the presence of a D-asparagine (D-Asn) residue at the second position, a feature that is critical for its biological activity. The C-terminus is amidated.

| Property | Value | Reference |

| Full Name | Phenylalanyl-D-asparaginyl-glutamyl-phenylalanyl-valinamide | [3] |

| Molecular Formula | C₃₂H₄₃N₇O₈ | |

| IUPAC Name | (4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | [3] |

Structural Characteristics

Primary Structure

The primary structure of Fulicin has been determined to be Phe-D-Asn-Glu-Phe-Val-NH₂.[1][2]

Secondary and Tertiary Structure

Currently, there is a lack of experimentally determined three-dimensional structural data for Fulicin from techniques such as NMR spectroscopy or X-ray crystallography. Computational attempts to generate a 3D conformer have been hindered by the peptide's inherent flexibility. Circular dichroism (CD) spectroscopy of an agglutinin from Achatina fulica mucus showed a random coil conformation, suggesting that small peptides from this organism may also lack a defined secondary structure in solution.

Further research, potentially employing techniques like NMR spectroscopy in membrane-mimicking environments or computational molecular dynamics simulations, is required to elucidate the conformational preferences of Fulicin that may be induced upon receptor binding.

Biological Activity and Structure-Activity Relationship

Fulicin's primary biological function is the potentiation of tetanic contraction in the penis retractor muscle of Achatina fulica at very low concentrations.[1][2] It also exhibits modulatory effects on the buccal and ventricular muscles, as well as central ganglionic neurons.[1]

The structure of Fulicin is intrinsically linked to its function, with the D-Asn residue at position 2 being a key determinant of its high potency.

| Peptide | Sequence | Relative Activity | Reference |

| Fulicin | Phe-D-Asn -Glu-Phe-Val-NH₂ | 1 | [1] |

| [L-Asn²]Fulicin | Phe-L-Asn -Glu-Phe-Val-NH₂ | ~1/3000 | [1] |

Substitution of D-Asn² with L-Asn results in a drastic reduction in contraction-enhancing activity by approximately 3000-fold.[1] However, replacing D-Asn² with other D-amino acids does not cause a significant decrease in activity. Conversely, introducing a D-amino acid at any other position markedly diminishes its biological function.[1] The presence of Glu³ and the pentapeptide structure as a whole are also essential for its activity.[1]

Fulicin Gene-Related Peptides (FGRPs)

Fulicin belongs to a larger family of peptides known as Fulicin gene-related peptides (FGRPs). The precursor cDNA for Fulicin also encodes for nine other related peptides (FGRP-1 to -9). One of these, fulyal ([D-Ala²]FGRP-9), also contains a D-amino acid at the second position and shows remarkable potentiation of tetanic contraction at concentrations as low as 10⁻¹² M.[4] This suggests a common evolutionary and functional origin for this peptide family.

Hypothetical Signaling Pathway

The precise signaling pathway for Fulicin has not yet been elucidated. However, based on its function as a neuropeptide, it is hypothesized to act through a G-protein coupled receptor (GPCR). The proposed cascade is depicted below:

This proposed pathway suggests that upon binding to its GPCR, Fulicin activates a Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which is a primary driver of muscle contraction. DAG, in turn, activates Protein Kinase C (PKC), which can further modulate the contractile machinery.

Experimental Protocols

Isolation and Purification of Fulicin from Achatina fulica Ganglia

This protocol is based on the original isolation method and general protein purification techniques.

Methodology:

-

Tissue Collection: Dissect central ganglia from Achatina fulica.

-

Homogenization and Extraction:

-

Homogenize the ganglia in cold acetone.

-

Centrifuge and discard the supernatant.

-

Extract the resulting powder with 2% acetic acid.

-

Centrifuge and collect the supernatant.

-

-

Solid-Phase Extraction:

-

Pass the supernatant through a Sep-Pak C18 cartridge.

-

Wash the cartridge with water.

-

Elute the peptides with 60% methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Lyophilize the eluate and redissolve in a suitable solvent.

-

Purify the sample using reverse-phase HPLC on a C18 column.

-

Monitor the elution profile at 210 nm and collect fractions corresponding to the Fulicin peak.

-

-

Verification: Confirm the purity and identity of Fulicin using mass spectrometry and amino acid analysis.

Solid-Phase Peptide Synthesis of Fulicin

This protocol outlines the Fmoc-based solid-phase synthesis of Fulicin.

References

- 1. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insertion derivatives containing segments of up to 16 amino acids identify surface- and periplasm-exposed regions of the FhuA outer membrane receptor of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of achatin-I from the atria of the African giant snail, Achatina fulica, and its possible function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Amino Acids in the Biological Function of Fulicin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions of the D-amino acid-containing neuropeptide, Fulicin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on Fulicin's structure-activity relationships, putative signaling mechanisms, and the experimental protocols essential for its study.

Introduction: The Significance of D-Amino Acids in Neuropeptides

Fulicin is a pentapeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] The presence of a D-amino acid, specifically D-asparagine (D-Asn) at the second position, is a notable feature that confers significant biological activity. D-amino acid-containing peptides (DAACPs) are relatively rare in the animal kingdom and are the result of post-translational modification of ribosomally synthesized peptides. This modification can dramatically alter a peptide's conformation, stability, and interaction with its receptor, often leading to enhanced biological potency.

Fulicin exhibits potent modulatory actions on various muscle tissues and neurons in Achatina fulica.[1] Its most well-characterized effect is the potentiation of tetanic contraction of the penis retractor muscle, a key component in the snail's reproductive behavior.[1] This activity is critically dependent on the stereochemistry of the amino acid at position 2.

Structure-Activity Relationship of Fulicin

The biological activity of Fulicin is exquisitely sensitive to its primary sequence and the chirality of its constituent amino acids. Structure-activity relationship studies have revealed the indispensable role of the D-Asn residue at position 2.

Quantitative Analysis of Fulicin Analogs

While precise high-throughput quantitative data such as EC50, IC50, Kd, or Ki values for a wide range of Fulicin analogs are not extensively available in the public domain, seminal studies have provided a clear indication of the importance of the D-Asn residue. The substitution of D-Asn2 with its L-enantiomer, L-Asn, results in a drastic reduction in the contraction-enhancing activity on the penis retractor muscle, with the potency being reduced by approximately 3000-fold. This stark difference underscores the critical conformational role the D-amino acid plays in receptor binding and activation.

Table 1: Relative Biological Activity of Fulicin Analogs

| Peptide Analog | Sequence | Relative Activity on Penis Retractor Muscle |

| Fulicin | Phe-D-Asn -Glu-Phe-Val-NH2 | 100% |

| [L-Asn2]-Fulicin | Phe-L-Asn -Glu-Phe-Val-NH2 | ~0.03% |

Note: This table is based on qualitative and semi-quantitative data from foundational studies. Further research is required to establish a comprehensive quantitative profile.

Putative Signaling Pathway of the Fulicin Receptor

The precise identity and signaling cascade of the Fulicin receptor have yet to be fully elucidated. However, based on the known mechanisms of other neuropeptides, it is highly probable that Fulicin acts through a G-protein coupled receptor (GPCR).

Upon binding of Fulicin to its putative GPCR, a conformational change in the receptor is expected to activate a heterotrimeric G-protein. The specific G-protein subtype (e.g., Gs, Gi/o, or Gq/11) would determine the downstream second messenger pathway. For instance, coupling to Gq/11 would likely lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, leading to muscle contraction.

Below is a hypothetical signaling pathway for Fulicin, visualized using the DOT language.

Caption: Hypothetical signaling pathway of Fulicin-mediated muscle contraction.

Experimental Protocols

Solid-Phase Peptide Synthesis of Fulicin and its Analogs

This protocol outlines the manual solid-phase synthesis of Fulicin (Phe-D-Asn-Glu-Phe-Val-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH)

-

Fmoc-D-Asn(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.

-

Amino Acid Coupling:

-

Pre-activate the first amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-D-Asn(Trt)-OH, Fmoc-Phe-OH).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Caption: Workflow for solid-phase peptide synthesis of Fulicin.

Achatina fulica Penis Retractor Muscle Bioassay

This protocol describes a general method for assessing the biological activity of Fulicin and its analogs on the isolated penis retractor muscle of Achatina fulica.

Materials:

-

Mature Achatina fulica snails

-

Dissection tools (scissors, forceps)

-

Organ bath with aeration

-

Isotonic transducer and recording system (e.g., polygraph)

-

Physiological saline solution for mollusks (e.g., containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES, pH 7.4)

-

Fulicin and analog solutions of known concentrations

Procedure:

-

Dissection: Euthanize a snail and dissect out the penis retractor muscle.

-

Mounting: Mount the isolated muscle in the organ bath containing aerated physiological saline at a constant temperature (e.g., 25°C).

-

Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes under a slight resting tension until a stable baseline is achieved.

-

Tetanic Contraction (Optional): If assessing potentiation, induce a submaximal tetanic contraction using electrical field stimulation.

-

Drug Application: Add a known concentration of Fulicin or its analog to the organ bath.

-

Recording: Record the change in muscle tension (contraction or potentiation of existing contraction) using the isotonic transducer and recording system.

-

Washing: After the response has reached a plateau or a set time has passed, wash the muscle with fresh physiological saline to remove the peptide and allow the muscle to return to its baseline tension.

-

Dose-Response Curve: Repeat steps 5-7 with a range of peptide concentrations to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for the Achatina fulica penis retractor muscle bioassay.

Conclusion and Future Directions

The D-Asn residue in Fulicin is a critical determinant of its potent biological activity. While the general principles of its function are understood, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A comprehensive analysis of a wide range of Fulicin analogs is needed to generate robust quantitative data (EC50, Ki, Kd) to build predictive QSAR models.

-

Receptor Identification and Characterization: The cloning and characterization of the Fulicin receptor are paramount to understanding its specific signaling mechanisms and pharmacology.

-

Elucidation of the Signaling Pathway: Detailed investigation into the G-protein coupling and downstream second messenger systems will provide a complete picture of Fulicin's mode of action.

A deeper understanding of the role of D-amino acids in neuropeptides like Fulicin will not only advance our knowledge of neurobiology but also open new avenues for the design of novel, potent, and stable peptide-based therapeutics.

References

The Fulicin Precursor Protein and Gene Sequence: An In-depth Technical Guide

An Introduction to Ficolins: Clarifying the Nomenclature

While the term "Fulicin" was specified, a comprehensive review of scientific literature indicates that the likely subject of interest for researchers, scientists, and drug development professionals is the Ficolin family of proteins. "Fulicin" primarily refers to a neuropeptide found in the African giant snail with functions related to muscle contraction. In contrast, Ficolins are crucial components of the human innate immune system. This guide will focus on the human Ficolin precursor proteins and their corresponding gene sequences. There are three main human Ficolins: Ficolin-1 (M-ficolin), Ficolin-2 (L-ficolin), and Ficolin-3 (H-ficolin), encoded by the genes FCN1, FCN2, and FCN3, respectively.

Ficolin Precursor Proteins and Gene Sequences

Ficolins are characterized by a common structure consisting of an N-terminal region with a signal peptide, a collagen-like domain, and a C-terminal fibrinogen-like (FBG) domain.[1] The FBG domain is responsible for recognizing specific carbohydrate patterns on the surface of pathogens and apoptotic cells.[1]

Human Ficolin-1 (M-ficolin)

-

Gene: FCN1

-

Location: Chromosome 9q34.3[2]

-

Function: Ficolin-1 is primarily expressed in peripheral blood leukocytes and is involved in the innate immune response.[2] It acts as a pattern recognition receptor that can activate the lectin pathway of the complement system.[3]

FCN1 Gene Sequence (FASTA format)

Ficolin-1 Precursor Protein Sequence (FASTA format)

Human Ficolin-2 (L-ficolin)

-

Gene: FCN2

-

Location: Chromosome 9q34.3[4]

-

Function: Predominantly expressed in the liver, Ficolin-2 is a secreted protein found in the serum.[4] It plays a role in innate immunity by binding to carbohydrates on microbial surfaces and activating the lectin complement pathway.[5]

FCN2 Gene Sequence (FASTA format)

Ficolin-2 Precursor Protein Sequence (FASTA format)

Human Ficolin-3 (H-ficolin)

-

Gene: FCN3

-

Location: Chromosome 1p36.11[6]

-

Function: Ficolin-3 is a thermolabile beta-2-macroglycoprotein found in serum and is a potent activator of the lectin complement pathway.[6][7] It has been shown to bind to various pathogens and apoptotic cells.

FCN3 Gene Sequence (FASTA format)

Ficolin-3 Precursor Protein Sequence (FASTA format)

Quantitative Data

This section summarizes key quantitative data related to human Ficolins, providing a basis for experimental design and data interpretation.

| Parameter | Ficolin-1 (M-ficolin) | Ficolin-2 (L-ficolin) | Ficolin-3 (H-ficolin) | Reference |

| Serum/Plasma Concentration | 60.5 ng/mL (median) | 13.7 µg/mL (mean) | 18 µg/mL (average) | [8][9] |

| Molecular Weight (monomer) | ~35 kDa | ~37 kDa | ~35 kDa | [10][11] |

| Oligomeric State | High molecular weight complexes (~900 kDa) | Trimers and tetramers | Octadecamer (composed of trimers) | [1][9] |

| Ligand Specificity | Sialic acid, N-acetylglucosamine (GlcNAc) | N-acetylglucosamine (GlcNAc) | N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), D-fucose | [12][13][14] |

| Cellular Expression | Monocytes, macrophages, granulocytes | Liver | Liver, lung | [1][4] |

| Leukocyte Surface Expression (molecules/cell) | Monocytes: 1.1 x 10^5, Granulocytes: 0.7 x 10^5 | - | - | [12] |

| Total Cellular Content (molecules/cell) | Monocytes: 1.5 x 10^6 | - | - | [12] |

Signaling Pathways and Experimental Workflows

The Lectin Pathway of Complement Activation

Ficolins are key recognition molecules in the lectin pathway of the complement system, a critical component of innate immunity.[15] Upon binding to specific carbohydrate patterns on microbial surfaces, Ficolins, in complex with MBL-associated serine proteases (MASPs), initiate a cascade of enzymatic reactions.[15] This leads to the opsonization of pathogens, inflammation, and the formation of the membrane attack complex (MAC), which directly lyses pathogens.[16]

Ficolin-mediated lectin pathway of complement activation.

Experimental Workflow: Ficolin Purification from Human Plasma

The purification of Ficolins from human plasma is a multi-step process that typically involves affinity and ion-exchange chromatography.

General workflow for the purification of Ficolins from human plasma.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Ficolins.

Purification of Ficolin-2 from Human Serum[14]

-

Polyethylene Glycol (PEG) Precipitation:

-

Add PEG 4000 to pooled human citrate plasma to a final concentration of 8%.

-

Incubate for 1 hour at 4°C.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C.

-

Dissolve the precipitate in loading buffer (50 mM Tris, 200 mM NaCl, 10 mM CaCl2, pH 7.8).

-

-

Affinity Chromatography:

-

Apply the redissolved precipitate to a GlcNAc-agarose column equilibrated with loading buffer.

-

Wash the column extensively with loading buffer.

-

Elute bound proteins with a buffer containing GlcNAc.

-

-

Ion-Exchange Chromatography:

-

Concentrate the eluate from the affinity column.

-

Apply the concentrated sample to a Mono Q HR5/5 column.

-

Elute with a linear gradient of NaCl. Ficolin-2 typically elutes between 0.15 M and 0.2 M NaCl.

-

Ficolin Binding Assay (ELISA-based)[14]

-

Coating:

-

Coat a 96-well ELISA plate with a ligand of interest (e.g., 10 µg/mL of acetylated low-density lipoprotein (Ac-LDL) or a specific carbohydrate) overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in TBS) for 2 hours at 37°C.

-

-

Ficolin Incubation:

-

Wash the plate and add serial dilutions of purified Ficolin or serum samples to the wells.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate and add a primary antibody specific for the Ficolin being assayed.

-

Incubate for 1 hour at room temperature.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash and add a TMB substrate solution.

-

Stop the reaction with acid and measure the absorbance at 450 nm.

-

Complement Activation Assay (C4b Deposition)[18]

-

Coating and Blocking:

-

Coat a 96-well plate with a Ficolin ligand (e.g., 50 µg/mL acetylated BSA) and block as described for the binding assay.

-

-

Incubation with Serum:

-

Add increasing concentrations of purified Ficolin to Ficolin-deficient human serum.

-

Add this mixture to the coated wells and incubate to allow for complement activation.

-

-

C4b Deposition Detection:

-

Wash the wells and add a primary antibody that detects deposited C4b.

-

Incubate and then add an HRP-conjugated secondary antibody.

-

Develop and read the plate as in the binding assay. The signal intensity is proportional to the amount of C4b deposited and thus to the extent of complement activation.

-

Conclusion

The Ficolin family of proteins are essential players in the innate immune system, acting as pattern recognition molecules that trigger the lectin pathway of complement. This technical guide provides a comprehensive overview of the human Ficolin precursor proteins and their genes, along with quantitative data, signaling pathway information, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating further investigation into the roles of Ficolins in health and disease.

References

- 1. Structural and functional diversity of collectins and ficolins and their relationship to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FCN1 ficolin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. FCN2 ficolin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. FCN3 ficolin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. FCN3 ficolin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The innate pattern recognition molecule Ficolin-1 is secreted by monocytes/macrophages and is circulating in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics and biological variations of M-ficolin, a pattern recognition molecule, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alliancegenome.org [alliancegenome.org]

- 11. L-Ficolin Purification Protocol - Creative Biolabs [creative-biolabs.com]

- 12. Investigations on the pattern recognition molecule M-ficolin: quantitative aspects of bacterial binding and leukocyte association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and binding assay of human ficolin-2 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Ficolins in complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ficolin‐3 Activates Complement and Triggers Necroptosis in Cholangiocarcinoma Cells via the RIPK1/RIPK3/MLKL Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Role of Fulicin in Achatina fulica

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the neuropeptide fulicin, focusing on its physiological roles, quantifiable effects, and the experimental methodologies used for its study in the giant African snail, Achatina fulica.

Introduction

Fulicin is a neuropeptide endogenously found in the central nervous system and reproductive tissues of the giant African snail, Achatina fulica.[1][2] It belongs to a family of D-amino acid-containing peptides, a unique feature in the animal kingdom, and plays a significant role in the regulation of reproductive physiology.[1][3] Initially thought to primarily control male copulatory behavior, subsequent research has revealed its crucial function in female reproductive processes as well.[2][4] This technical guide synthesizes the current knowledge on fulicin, with a focus on its physiological functions, the experimental protocols for its investigation, and its underlying signaling mechanisms.

Molecular Profile

-

Primary Structure: Fulicin is a pentapeptide with the amino acid sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] The presence of a D-asparagine residue at the second position is a key characteristic, and structure-activity studies have shown that this D-amino acid is critical for its high biological activity.[3]

-

Gene and Precursor: Fulicin is derived from a larger precursor protein. The gene encoding this precursor also gives rise to several other structurally related peptides, known as fulicin gene-related peptides (FGRPs).[4]

Physiological Role and Localization

Fulicin acts as a potent neuromodulator and neurohormone, primarily influencing the reproductive system of Achatina fulica.

-

Male Reproductive System: Fulicin was first identified based on its powerful excitatory effect on the penis retractor muscle, suggesting a role in copulatory behavior.[1]

-

Female Reproductive System: Immunohistochemical studies have demonstrated that the vagina and oviduct are densely innervated by neurons containing fulicin-like peptides.[2] Mass spectrometry has confirmed the presence of fulicin in the vagina.[2] Functionally, fulicin exhibits a profound excitatory effect on the contractions of both the vagina and the oviduct, indicating its involvement in egg-laying processes.[2]

-

Central Nervous System and Other Tissues: Fulicin is synthesized in the central ganglia and has been shown to modulate the activity of buccal and ventricular muscles, as well as central ganglionic neurons.[1][4]

Quantitative Data

While the potent effects of fulicin are well-documented, specific quantitative data such as EC50 or receptor binding affinities are not extensively reported in the available literature. The following table summarizes the known quantitative and qualitative effects.

| Parameter | Tissue/Neuron | Effect | Concentration/Value | Reference |

| Potentiation of Tetanic Contraction | Penis Retractor Muscle | Excitatory | "very low concentrations" | [1] |

| Contraction | Vagina and Oviduct | Excitatory (profound) | Not specified | [2] |

| Biological Activity | Penis Retractor Muscle | Activity reduced to ~1/3000 with L-Asn substitution | Not applicable | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of fulicin.

Neuropeptide Extraction and Purification from Ganglia

This protocol is based on the original isolation of fulicin.

-

Tissue Collection: Dissect the central ganglia from Achatina fulica.

-

Homogenization: Homogenize the ganglia in a cold solution of acetone.

-

Extraction: Centrifuge the homogenate and collect the supernatant. The pellet is re-extracted multiple times with acetone. The supernatants are pooled and evaporated to dryness.

-

Purification: The dried extract is redissolved and subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify fulicin from other peptides.

Muscle Contraction Bioassay

This protocol is used to measure the physiological effect of fulicin on reproductive tissues.

-

Tissue Preparation: Dissect the penis retractor muscle, vagina, or oviduct from the snail and mount it in an organ bath containing physiological saline.

-

Recording Setup: Attach one end of the muscle to a fixed point and the other to an isometric force transducer to record contractions.

-

Fulicin Application: After a period of equilibration, apply synthetic fulicin to the organ bath at varying concentrations.

-

Data Acquisition: Record the changes in muscle tension in response to fulicin application. Wash the tissue with fresh saline between applications.

Immunohistochemistry

This method is used to visualize the localization of fulicin-like peptides in tissues.

-

Tissue Fixation: Fix the dissected reproductive organs (vagina, oviduct) or ganglia in 4% paraformaldehyde.

-

Sectioning: Embed the fixed tissues in paraffin and cut thin sections using a microtome.

-

Antibody Incubation: Incubate the tissue sections with a primary antibody raised against fulicin.

-

Secondary Antibody and Visualization: After washing, incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Imaging: Visualize the distribution of the fluorescent signal using a confocal microscope.

Electrophysiology

This protocol is for studying the effects of fulicin on neuronal activity.

-

Neuron Preparation: Isolate individual neurons from the central ganglia of Achatina fulica.

-

Recording: Use the whole-cell patch-clamp technique to record the electrical activity of a single neuron.

-

Fulicin Application: Apply fulicin to the bath solution containing the neuron.

-

Analysis: Measure changes in the neuron's membrane potential and firing pattern in response to fulicin.

Signaling Pathway and Experimental Workflow Visualization

Proposed Fulicin Signaling Pathway

The specific receptor for fulicin has not yet been identified. However, based on the signaling mechanisms of other neuropeptides in mollusks, a putative G-protein coupled receptor (GPCR) pathway is proposed.

Caption: Proposed signaling pathway for fulicin in Achatina fulica muscle cells.

Experimental Workflow for Fulicin Research

The following diagram illustrates the general workflow for the identification and characterization of fulicin.

Caption: General experimental workflow for fulicin research.

Conclusion and Future Directions

Fulicin is a key neuropeptide in Achatina fulica that plays a vital role in regulating reproductive functions, particularly muscle contractility in both male and female reproductive organs. While its primary structure and physiological effects are established, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative Analysis: Determining the precise dose-response relationships and EC50 values of fulicin on its target tissues.

-

Receptor Identification: Cloning and characterizing the specific receptor for fulicin to understand its binding kinetics and pharmacology.

-

Signaling Cascade Elucidation: Unraveling the complete intracellular signaling pathway activated by fulicin to identify potential targets for drug development.

A deeper understanding of the endogenous role of fulicin will not only provide fundamental insights into the neuroendocrine control of reproduction in mollusks but may also offer novel avenues for the development of molluscicides or therapeutic agents.

References

- 1. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fulicin regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Fulicin Signaling Pathway in Molluscan Neurons: An Overview of a Still-Emerging Field

For Immediate Release

[CITY, State] – [Date] – The neuropeptide Fulicin, a unique D-amino acid-containing signaling molecule in mollusks, presents a compelling target for research in neurobiology and pharmacology. First identified in the African giant snail, Achatina fulica, Fulicin has been implicated in the modulation of reproductive behaviors and neuronal activity. However, a comprehensive understanding of its signaling pathway remains largely uncharted territory, posing both a challenge and a significant opportunity for researchers, scientists, and drug development professionals. This guide synthesizes the current knowledge of Fulicin and places it within the broader context of molluscan neuropeptide signaling, highlighting critical gaps that future research must address.

Introduction to Fulicin

Fulicin is a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] Its discovery was notable for the presence of a D-asparagine residue, a rarity in ribosomally synthesized peptides.[1] Initial studies linked Fulicin to the potentiation of tetanic contraction of the penis retractor muscle in Achatina fulica, suggesting a role in male copulatory behavior.[1] Subsequent research has expanded its known functions to include excitatory effects on the female reproductive organs, specifically the vagina and oviduct, indicating a broader role in reproductive physiology.[2] Furthermore, Fulicin has been shown to have modulatory actions on the activity of central ganglionic neurons, though the specifics of these actions are not well-defined.[1]

A cDNA encoding a precursor protein for Fulicin has been successfully cloned from the cerebral and subesophageal ganglia of Achatina fulica. This precursor contains a single copy of the Fulicin sequence, as well as other putative neuropeptides. Interestingly, RNA blot analysis has revealed the expression of this precursor not only in the central nervous system but also in the heart (ventricles and atria), hinting at potential cardiovascular functions.

The Unidentified Fulicin Receptor: A Key to Unlocking the Pathway

A critical missing piece in the Fulicin signaling puzzle is the identity of its receptor. Based on the general principles of neuropeptide signaling in mollusks and other animals, it is highly probable that Fulicin acts through a G-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane proteins that, upon binding a ligand, initiate intracellular signaling cascades. However, to date, no specific receptor for Fulicin has been cloned or pharmacologically characterized.

The identification and characterization of the Fulicin receptor are paramount for several reasons:

-

Understanding Mechanism of Action: It will allow for the definitive elucidation of how Fulicin exerts its effects on target neurons and muscles.

-

Drug Development: The receptor represents a potential target for the development of novel therapeutic agents that could modulate physiological processes in mollusks, which can be important for aquaculture, pest control, or as biomedical models.

-

Comparative Pharmacology: Characterizing the Fulicin receptor will provide insights into the evolution of neuropeptide signaling systems.

Postulated Downstream Signaling: An Extrapolation from General Molluscan Neuropeptide Research

In the absence of direct experimental evidence for the Fulicin signaling cascade, we must extrapolate from what is known about other molluscan neuropeptides. Neuropeptide signaling in these animals is diverse, often involving changes in intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), which in turn modulate the activity of various ion channels.

The Role of G-Proteins

Assuming Fulicin binds to a GPCR, the immediate downstream event would be the activation of a heterotrimeric G-protein. G-proteins are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer. Both the Gα-GTP and the βγ complex can then interact with and modulate the activity of effector proteins. The specific G-protein subtype (e.g., Gs, Gi/o, Gq) coupled to the Fulicin receptor would determine the subsequent signaling events.

Potential Second Messengers

-

Cyclic AMP (cAMP): If the Fulicin receptor couples to a Gs or Gi protein, it would lead to the stimulation or inhibition of adenylyl cyclase, respectively. This enzyme catalyzes the conversion of ATP to cAMP. Changes in cAMP levels would then activate or inhibit protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels, to alter neuronal excitability.

-

Calcium (Ca2+): If the Fulicin receptor couples to a Gq protein, it would activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The increase in intracellular Ca2+ can have numerous effects, including the activation of calcium-dependent kinases (e.g., CaMKII) and the direct modulation of ion channels.

The following diagram illustrates a hypothetical Fulicin signaling pathway based on these general principles.

Figure 1. A hypothetical signaling pathway for the neuropeptide Fulicin in molluscan neurons.

Electrophysiological Effects: The Black Box of Fulicin's Neuronal Modulation

While it is known that Fulicin modulates the activity of central ganglionic neurons, the specific electrophysiological changes it induces have not been detailed in the available literature. Research on other molluscan neuropeptides, such as FMRFamide, has revealed a variety of effects, including depolarization (excitation) and hyperpolarization (inhibition) through the modulation of sodium (Na+), potassium (K+), and calcium (Ca2+) currents.

To truly understand Fulicin's role in neuronal modulation, future studies will need to employ electrophysiological techniques such as the two-electrode voltage clamp on identified neurons of Achatina fulica. This would allow for the precise measurement of changes in specific ion currents in response to Fulicin application.

The following diagram outlines a general experimental workflow for such an investigation.

References

Unraveling the Fulicin Peptide Family: A Technical Guide to Homologs in Invertebrates

For Immediate Release

A deep dive into the fulicin neuropeptide family and its homologs across invertebrate species, this technical guide offers researchers, scientists, and drug development professionals a comprehensive resource for understanding this intriguing class of signaling molecules. The guide details the identification, characterization, and putative signaling pathways of fulicin-like peptides, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological processes through instructive diagrams.

Fulicin, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was first isolated from the central ganglia of the African giant snail, Achatina fulica.[1] This novel neuropeptide, notable for the presence of a D-amino acid, exhibits potent biological activity, including the potentiation of muscle contraction.[1] The discovery of a precursor protein for fulicin in A. fulica revealed the co-encoding of other bioactive peptides, including homologs of Mytilus inhibitory peptides (MIPs), suggesting a broader family of related signaling molecules. This guide explores the known and potential homologs of fulicin in other invertebrate species, providing a framework for their discovery and functional characterization.

Putative Fulicin Homologs in Molluscan Species

While fulicin itself has been primarily characterized in Achatina fulica, the co-localization of fulicin and Mytilus inhibitory peptide (MIP)-related peptides on the same precursor protein provides a strategic avenue for identifying fulicin homologs in other mollusks. By examining the precursor sequences of MIPs from various gastropods and bivalves, researchers can search for conserved regions that may encode for fulicin-like peptides.

At present, definitive fulicin homologs in other species remain to be extensively documented in publicly available databases. The following table summarizes the foundational information from Achatina fulica that can guide the search for homologs.

| Species | Peptide Name | Sequence | Precursor Protein Accession | Tissue/Organ | Biological Activity |

| Achatina fulica | Fulicin | Phe-D-Asn-Glu-Phe-Val-NH2 | GENBANK: D13986 | Central Ganglia, Atria, Vagina, Oviduct | Potentiates penis retractor muscle contraction; Excitatory effect on vagina and oviduct contractions |

| Achatina fulica | Fulyal ([D-Ala2]FGRP-9) | Tyr-D-Ala-Glu-Phe-Leu-NH2 | GENBANK: D13986 | Atria | Potentiates tetanic contraction of the penis retractor muscle |

Experimental Protocols for the Identification and Characterization of Fulicin Homologs

The discovery and characterization of novel neuropeptides like fulicin and its homologs rely on a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.

Neuropeptide Extraction and Purification

-

Objective: To isolate neuropeptides from invertebrate tissues.

-

Protocol:

-

Dissect neuronal or other relevant tissues (e.g., ganglia, atria) from the invertebrate species of interest.

-

Homogenize the tissue in an acidic extraction solution (e.g., 90% methanol, 9% acetic acid, 1% water) to precipitate larger proteins and prevent enzymatic degradation.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C).

-

Collect the supernatant containing the peptide fraction.

-

Subject the supernatant to solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the peptides. Elute the peptides with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Further purify the peptide mixture using multi-step reversed-phase high-performance liquid chromatography (RP-HPLC). Employ a gradient of increasing organic solvent concentration to separate peptides based on their hydrophobicity. Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions and perform bioassays to identify fractions with fulicin-like activity.

-

Peptide Sequencing using Mass Spectrometry

-

Objective: To determine the amino acid sequence of purified neuropeptides.

-

Protocol:

-

Analyze the purified active fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the peptide.

-

Perform tandem mass spectrometry (MS/MS) to fragment the peptide and obtain sequence information. Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) are common fragmentation methods.

-

Utilize de novo sequencing software (e.g., PEAKS Studio, Mascot) to interpret the MS/MS spectra and deduce the amino acid sequence.

-

To confirm the presence of D-amino acids, chemical derivatization followed by chiral amino acid analysis or enzymatic assays with D-amino acid specific proteases can be employed.

-

Molecular Cloning of Precursor Proteins

-

Objective: To identify the gene encoding the fulicin homolog precursor.

-

Protocol:

-

Extract total RNA from the relevant tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Design degenerate primers based on the partial amino acid sequence of the putative fulicin homolog or conserved regions of related peptide precursors (e.g., MIPs).

-

Perform Polymerase Chain Reaction (PCR) to amplify the target cDNA.

-

Clone the PCR product into a suitable vector and sequence it to obtain the full-length precursor cDNA sequence.

-

Analyze the deduced amino acid sequence for the presence of a signal peptide, the fulicin-like peptide sequence, and other potential bioactive peptides, as well as cleavage sites (typically pairs of basic amino acids like Lys-Arg).

-

Putative Signaling Pathway and Experimental Workflow

The signaling pathway of fulicin and its homologs is not yet fully elucidated. However, based on the nature of neuropeptides, it is highly probable that they act through G-protein coupled receptors (GPCRs) on target cells.

Proposed Fulicin Signaling Pathway

Caption: Proposed Gq/11-coupled GPCR signaling pathway for fulicin and its homologs.

Experimental Workflow for Fulicin Homolog Discovery and Receptor Deorphanization

Caption: A generalized experimental workflow for the discovery of fulicin homologs and the deorphanization of their receptors.

Future Directions

The study of fulicin and its homologs is a burgeoning field with significant potential. The identification of these peptides in a wider range of invertebrate species will provide valuable insights into the evolution and diversification of neuropeptide signaling. Furthermore, elucidating their physiological roles could pave the way for the development of novel therapeutics, for instance, in the control of pest mollusk populations or as leads for new drug discovery programs targeting GPCRs. The methodologies and frameworks presented in this guide offer a robust starting point for researchers embarking on the exciting journey of exploring the fulicin peptide family.

References

Initial Physiological Studies of the Neuropeptide Fulicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial physiological studies on Fulicin, a neuropeptide isolated from the central ganglia of the African giant snail, Achatina fulica. The document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the logical flow of the research.

Core Findings on Fulicin's Physiological Effects

Fulicin, a pentapeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, has demonstrated significant modulatory effects on various muscular and neuronal tissues in Achatina fulica. Initial research has highlighted its role in reproductive processes and neuromuscular control.

Effects on Male Reproductive Tissues

Fulicin exhibits a potent excitatory effect on the penis retractor muscle of Achatina fulica. It has been shown to potentiate tetanic contractions of this muscle at very low concentrations, suggesting a key role in the snail's reproductive behavior.[1] Structure-activity relationship studies have revealed that the D-amino acid at position 2 (D-Asn) is crucial for its high biological activity.[2]

Effects on Female Reproductive Tissues

Immunohistochemical studies have shown that the vagina and oviduct of Achatina fulica are densely innervated by neurons containing Fulicin-like substances.[3] Application of Fulicin to these tissues elicits a profound excitatory effect, causing strong contractions of the vagina and oviduct.[3] This suggests that Fulicin is involved in regulating female reproductive functions, potentially controlling egg-laying behavior.[3]

Modulatory Actions on Other Tissues

Beyond the reproductive system, Fulicin has been observed to have modulatory actions on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons.[1] These findings indicate a broader physiological role for Fulicin in the snail's neuromuscular and central nervous systems.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the initial physiological studies of Fulicin.

| Tissue | Physiological Effect | Effective Concentration Range | Reference |

| Penis Retractor Muscle | Potentiation of tetanic contraction | As low as 10-9 M | [1] |

| Vagina | Excitatory, induction of contractions | Threshold concentration ~10-8 M | [3] |

| Oviduct | Excitatory, induction of contractions | Threshold concentration ~10-8 M | [3] |

| Buccal Muscles | Modulatory action | Not specified | [1] |

| Ventricular Muscles | Modulatory action | Not specified | [1] |

| Central Ganglionic Neurons | Modulatory action | Not specified | [1] |

Table 1: Summary of Fulicin's Physiological Effects and Effective Concentrations.

| Fulicin Analog | Modification | Relative Potency (Penis Retractor Muscle) | Reference |

| [L-Asn2]-Fulicin | D-Asn at position 2 replaced with L-Asn | ~1/3000th of Fulicin's activity | [2] |

| Fulyal ([D-Ala2]FGRP-9) | Structurally related peptide | Potentiates tetanic contraction at concentrations as low as 10-12 M | [4] |

Table 2: Structure-Activity Relationship of Fulicin and Related Peptides.

Experimental Protocols

This section details the methodologies employed in the key experiments that characterized the initial physiological effects of Fulicin.

Penis Retractor Muscle Bioassay

This protocol was used to assess the contractile effects of Fulicin on the male reproductive tissue of Achatina fulica.

-

Tissue Preparation: The penis retractor muscle was dissected from the snail and mounted in an organ bath containing a physiological saline solution. The composition of the saline was typically (in mM): NaCl 48, KCl 2.7, CaCl2 5.4, MgCl2 1.8, Tris-HCl buffer 10 (pH 7.5).

-

Contraction Measurement: One end of the muscle was fixed, and the other was connected to an isotonic transducer to record muscle contractions. Tetanic contractions were induced by electrical stimulation.

-

Drug Application: Synthetic Fulicin and its analogs were added to the organ bath in a cumulative or non-cumulative manner to obtain dose-response curves. The potentiation of electrically induced tetanic contractions was measured.

Female Reproductive Tissue Contraction Assay

This method was utilized to investigate the effects of Fulicin on the vagina and oviduct.

-

Tissue Preparation: The vagina and oviduct were dissected and prepared as isolated strips. These strips were then mounted in an organ bath containing the same physiological saline as used for the penis retractor muscle.

-

Contraction Recording: Muscle contractions were recorded isometrically using a force-displacement transducer.

-

Data Analysis: The amplitude and frequency of spontaneous contractions, as well as the increase in basal tone in response to Fulicin application, were quantified.

Electrophysiological Recordings from Central Ganglionic Neurons

Standard intracellular recording techniques were used to study the effects of Fulicin on the electrical activity of identified neurons in the central ganglia of Achatina fulica.

-

Preparation: The circumoesophageal ganglia were dissected and pinned to the bottom of a recording chamber perfused with physiological saline. The ganglionic sheath was partially removed to allow for microelectrode penetration.

-

Recording: Glass microelectrodes filled with 3 M KCl were used to impale individual neurons. The membrane potential and firing patterns of the neurons were recorded using a high-impedance amplifier.

-

Fulicin Application: Fulicin was applied to the bath or locally near the recorded neuron via a pressure ejection system to observe its effects on neuronal excitability.

Visualizations

Experimental Workflow for Assessing Fulicin's Effect on Muscle Contraction

Caption: Workflow for muscle contraction bioassay.

Putative Signaling Pathway for Fulicin (Hypothesized)

As the specific signaling pathway for Fulicin has not yet been elucidated, the following diagram presents a generalized, hypothetical pathway for a neuropeptide acting through a G-protein coupled receptor (GPCR) in a snail neuron, which is a common mechanism for such molecules.

Caption: A hypothesized Fulicin signaling pathway.

This guide provides a foundational understanding of the initial research on Fulicin. Further studies are required to fully elucidate its physiological roles, mechanism of action, and potential for therapeutic applications.

References

- 1. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulicin regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel D-amino acid-containing peptide, fulyal, coexists with fulicin gene-related peptides in Achatina atria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropeptide Fulicin: A Technical Review of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulicin, a novel D-amino acid-containing neuropeptide, was first isolated from the central ganglia of the African giant snail, Achatina fulica. Its unique structure and potent biological activity have since prompted further investigation into its physiological roles, particularly in the regulation of reproductive processes in this mollusk. This technical guide provides a comprehensive review of the existing research on Fulicin, detailing its discovery, biochemical properties, and observed effects on snail physiology. Due to the limited scope of publicly available research, this review focuses on the foundational studies that have characterized Fulicin.

Introduction

Neuropeptides represent a diverse class of signaling molecules that mediate a wide array of physiological processes in both vertebrates and invertebrates. The discovery of Fulicin, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was significant due to the presence of a D-asparagine residue, a rarity in biologically active peptides. This modification has implications for its conformational stability and resistance to enzymatic degradation. Initial studies have highlighted its role in muscle contraction and neuronal modulation within Achatina fulica.

Biochemical Characterization and Structure

Fulicin was first purified from the central ganglia of Achatina fulica using a multi-step process involving extraction and high-performance liquid chromatography (HPLC). The primary structure of this novel pentapeptide was determined to be Phe-D-Asn-Glu-Phe-Val-NH2[1].

Table 1: Physicochemical Properties of Fulicin

| Property | Value |

| Amino Acid Sequence | Phe-D-Asn-Glu-Phe-Val-NH2 |

| Molecular Formula | C34H45N7O8 |

| Molecular Weight | 683.77 g/mol |

| Chirality | Contains one D-amino acid (D-Asn) |

| Source | Central ganglia of Achatina fulica |

Biological Activity and Physiological Role

Effects on Male Reproductive Tissues

Initial research demonstrated that Fulicin potentiates the tetanic contraction of the penis retractor muscle in Achatina fulica at very low concentrations[1]. This finding suggested a primary role for Fulicin in the regulation of male copulatory behavior.

Effects on Female Reproductive Tissues

Subsequent investigations revealed that Fulicin also plays a significant role in the female reproductive system of Achatina fulica. The vagina and oviduct of the snail are densely innervated by neuronal fibers that show Fulicin-like immunoreactivity[2]. Mass spectrometry confirmed the presence of Fulicin in the vagina[2]. Functionally, Fulicin exhibits a profound excitatory effect on the contractions of both the vagina and the oviduct[2]. These findings strongly suggest that Fulicin is involved in controlling female egg-laying behavior as an excitatory neuropeptide[2].

Neuromodulatory Effects

Beyond its effects on reproductive tissues, Fulicin has also been shown to have modulatory actions on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons[1]. This indicates a broader role for Fulicin as a neuromodulator within the snail's nervous system.

Experimental Protocols

Detailed experimental protocols for the study of Fulicin are not extensively published. However, based on the available literature, the following methodologies were employed.

Isolation and Purification of Fulicin

A standardized protocol for the isolation and purification of neuropeptides from neuronal tissue would likely involve the following steps:

-

Tissue Homogenization: Dissection of central ganglia from Achatina fulica followed by homogenization in an acidic extraction solution to prevent enzymatic degradation.

-

Centrifugation: Removal of cellular debris by high-speed centrifugation to obtain a crude peptide extract.

-

Solid-Phase Extraction: Initial purification and concentration of the peptide fraction using a C18 solid-phase extraction cartridge.

-

High-Performance Liquid Chromatography (HPLC): Multi-step purification of the peptide extract using reverse-phase HPLC columns with varying acetonitrile gradients to isolate pure Fulicin.

In Vitro Muscle Contraction Assay

To assess the biological activity of Fulicin on muscle tissue, an in vitro muscle contraction assay would be performed:

-

Tissue Preparation: Dissection of the penis retractor muscle, vagina, or oviduct from Achatina fulica.

-

Organ Bath Setup: Mounting of the isolated muscle tissue in an organ bath containing a physiological saline solution, maintained at a constant temperature and aerated with an appropriate gas mixture.

-

Force Transduction: Connection of the muscle tissue to an isometric force transducer to record contractile activity.

-

Fulicin Application: Addition of varying concentrations of synthetic Fulicin to the organ bath to generate a dose-response curve and determine the potency of the peptide.

Signaling Pathway

The specific receptor and downstream signaling pathway for Fulicin have not yet been elucidated in the available literature. However, a hypothetical signaling cascade for a generic neuropeptide-mediated muscle contraction is depicted below.

Caption: Hypothetical signaling pathway for Fulicin-induced muscle contraction.

Experimental Workflow

The general workflow for the discovery and characterization of Fulicin is outlined in the diagram below.

Caption: General experimental workflow for Fulicin research.

Conclusion and Future Directions

The initial research on Fulicin has established it as a potent neuropeptide with significant roles in the reproductive physiology of Achatina fulica. The presence of a D-amino acid in its structure makes it an interesting subject for further biochemical and pharmacological studies. Future research should focus on identifying the specific receptor for Fulicin and elucidating its downstream signaling pathways. A more detailed investigation into its neuromodulatory effects on different neuronal circuits could also provide a more complete understanding of its physiological functions. Furthermore, exploring the potential for synthetic Fulicin analogs could open avenues for developing novel pharmacological tools. The lack of recent, in-depth studies on Fulicin presents a clear opportunity for new research in the field of invertebrate neuropeptides.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fulicin Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of Fulicin, a neuropeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH₂. The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology, which is widely applicable in research and pharmaceutical development.

Fulicin Peptide: A pentapeptide containing a D-amino acid residue, originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] It has been shown to potentiate tetanic contraction of muscle tissue at very low concentrations.[2] The presence of the D-Asparagine at position 2 is crucial for its high biological activity.[3]

Data Presentation: Synthesis and Characterization Parameters

The following table summarizes the key quantitative parameters and expected outcomes for the synthesis of Fulicin peptide based on standard laboratory practices.

| Parameter | Description | Expected Value/Range |

| Resin | Type of solid support for C-terminal amide | Rink Amide resin |

| Resin Loading | Functionalization level of the resin | 0.3 - 0.8 mmol/g |